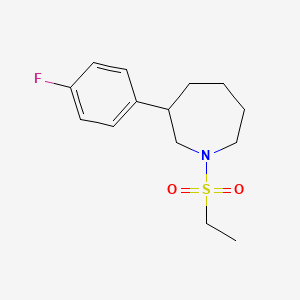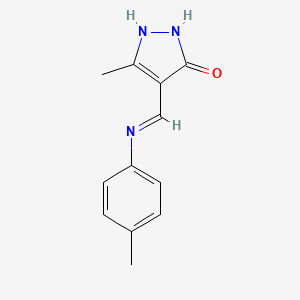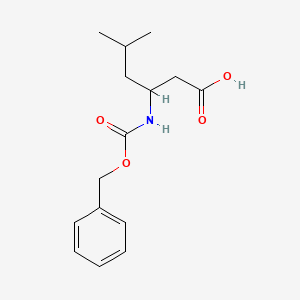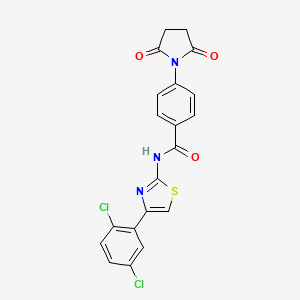
1-(Ethylsulfonyl)-3-(4-fluorophenyl)azepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves various methods. For instance, direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . Another method involves the electrochemical reduction of compounds, leading to the cleavage of the carbon–halogen bond to leave a phenyl radical .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, direct fluorosulfonylation with fluorosulfonyl radicals is a method used for producing sulfonyl fluorides . Another reaction involves the electrochemical reduction of compounds, leading to the cleavage of the carbon–halogen bond .Aplicaciones Científicas De Investigación
Copper-Catalyzed, N-Directed Distal C(sp3)-H Functionalization toward Azepanes
A copper-catalyzed formal [5 + 2] aza-annulation process utilizing N-fluorosulfonamides and 1,3-dienes/1,3-enynes enables the synthesis of alkene/alkyne-containing azepanes. This method highlights the selective functionalization of distal unactivated C(sp3)-H bonds and exhibits a broad substrate scope, facilitating late-stage modification of pharmaceuticals and natural products. The proposed radical mechanism suggests a pathway for constructing azepane motifs via C-N bond formation, indicating potential synthetic applications for azepane derivatives including "1-(Ethylsulfonyl)-3-(4-fluorophenyl)azepane" (Yang et al., 2022).
Azepanium Ionic Liquids
The synthesis of a new family of room temperature ionic liquids using azepane as a starting material showcases the transformation of this alicyclic secondary amine into tertiary amines and subsequently quaternary azepanium salts. These salts exhibit wide electrochemical windows, suggesting their potential as safe electrolytes in various applications. This research underscores the versatility of azepane-based compounds in creating novel materials with significant industrial relevance (Belhocine et al., 2011).
Synthesis and Properties of Sulfonated Block Copolymers
Sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, synthesized using bis(4-fluorophenyl)sulfone, demonstrate high proton conductivity and mechanical properties, promising for fuel-cell applications. This indicates the potential utility of fluorophenyl-containing compounds in the development of high-performance materials for energy technologies (Bae et al., 2009).
Structure-Based Optimization of Azepane Derivatives as PKB Inhibitors
The structural optimization of azepane derivatives for inhibiting protein kinase B (PKB-alpha) underscores the compound's potential in therapeutic applications. This research demonstrates the plasma stability and high activity of certain azepane derivatives, illustrating the compound's relevance in medicinal chemistry and drug design (Breitenlechner et al., 2004).
Propiedades
IUPAC Name |
1-ethylsulfonyl-3-(4-fluorophenyl)azepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO2S/c1-2-19(17,18)16-10-4-3-5-13(11-16)12-6-8-14(15)9-7-12/h6-9,13H,2-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMAONWCXSOHMOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCCC(C1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B2794483.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide](/img/structure/B2794485.png)

![2-[4-Bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]ethanol](/img/structure/B2794488.png)
![4-[(Pyridin-2-yloxy)methyl]pyrrolidin-2-one](/img/structure/B2794489.png)


![N-[3-[2-(4-fluorophenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2794495.png)
![N-(2,4-difluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2794497.png)
methyl}quinolin-8-ol](/img/structure/B2794499.png)
